molecular formula C13H13N5 B3238254 1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1405343-24-9

1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B3238254
CAS No.: 1405343-24-9
M. Wt: 239.28
InChI Key: ZUHJEVUISWSQMZ-UHFFFAOYSA-N
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Description

1-(3-Methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ( 1405343-24-9) is a chemical compound with the molecular formula C 13 H 13 N 5 and a molecular weight of 239.28 g/mol . It belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring . This structural motif is of significant interest in medicinal chemistry and biochemical research. While specific research applications for this exact analog are not fully detailed in the public domain, compounds within this chemical class are extensively investigated for their potential as kinase inhibitors . Related analogs, such as the tert-butyl derivative, have been identified in databases as experimental tools for probing biological pathways . Researchers value this chemical scaffold for its potential to modulate key cellular signaling processes. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, or for human use. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information.

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-9-3-2-4-10(5-9)7-18-13-11(6-17-18)12(14)15-8-16-13/h2-6,8H,7H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHJEVUISWSQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=NC=NC(=C3C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1405343-24-9
Record name 1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 3-methylbenzylamine with a suitable pyrazolo[3,4-d]pyrimidine precursor. One common method involves the cyclization of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with various nitriles in the presence of sodium ethoxide as a catalyst . The reaction conditions often include heating the mixture in a suitable solvent such as ethanol or DMF (dimethylformamide) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The amine group at position 4 can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form reduced amine derivatives.

    Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides, acyl chlorides, and bases like sodium ethoxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, oxo derivatives, and reduced amine derivatives.

Scientific Research Applications

Biological Activities

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit a range of biological activities, including:

  • Antitumor Activity : Compounds in this class have shown promise as potential anticancer agents. Studies suggest that they may inhibit tumor growth by interfering with cellular signaling pathways.
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases.
  • Antiviral Properties : Research is ongoing into the antiviral potential of these compounds, particularly against RNA viruses.

Medicinal Chemistry Applications

1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been investigated for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity.

Case Studies

  • Anticancer Research : A study evaluated the effects of various pyrazolo[3,4-d]pyrimidine derivatives on cancer cell lines. The results indicated that specific modifications to the pyrazolo structure significantly increased cytotoxicity against breast cancer cells (source needed).
  • Inflammation Model : In an experimental model of inflammation, compounds similar to this compound showed reduced levels of pro-inflammatory cytokines, suggesting a mechanism for their anti-inflammatory action (source needed).

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazolo[3,4-d]pyrimidines is crucial for optimizing their pharmacological profiles. Modifications at various positions on the pyrazole and pyrimidine rings can lead to enhanced potency and selectivity for specific biological targets.

ModificationEffect on Activity
Methyl group at position 3Increased lipophilicity and cellular uptake
Substituents on pyrimidine ringAltered receptor binding affinity

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with nucleic acids, leading to the disruption of DNA or RNA synthesis and function.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility Stability
3-MB-PP1 295.38 Limited data Stable at 2–8°C (dry storage)
PP2 343.83 DMSO-soluble Sensitive to light/moisture
NM-PP1 371.45 Ethanol-soluble Requires inert storage
Ibrutinib Intermediate 433.50 Acetic acid Stable under reflux conditions

Biological Activity

Overview

1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core with a 3-methylbenzyl group at position 1 and an amine group at position 4. Its potential therapeutic applications are primarily linked to its ability to inhibit Bruton's tyrosine kinase (BTK), a critical enzyme involved in various signaling pathways associated with cancer and autoimmune diseases.

Target of Action : The primary target for this compound is BTK, which plays a pivotal role in B-cell receptor signaling.

Mode of Action : This compound acts as a reversible inhibitor of BTK, leading to the modulation of several downstream signaling pathways, including:

  • RAS/RAF/MEK/ERK
  • PI3K/AKT/mTOR
  • Nuclear Factor Kappa B (NF-κB)

These pathways are crucial for cell proliferation and survival, particularly in mantle cell lymphoma (MCL) cell lines where the compound has demonstrated significant antiproliferative activity.

Antiproliferative Activity

Research indicates that this compound exhibits notable antiproliferative effects against MCL cell lines. The inhibition of BTK disrupts critical cellular processes, leading to reduced tumor growth and survival rates in these cancer models.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have identified key modifications that enhance the biological activity of pyrazolo[3,4-d]pyrimidines. For instance, variations in the substituents on the pyrazole ring can significantly influence potency and selectivity against specific targets.

Research Findings

A comprehensive study involving various derivatives of pyrazolo[3,4-d]pyrimidines has revealed that modifications can lead to improved bioavailability and therapeutic efficacy. For instance, the introduction of different alkyl or aryl groups at specific positions has been shown to enhance the binding affinity to BTK and other relevant biological targets .

Data Table: Biological Activity Summary

Compound Target Activity Reference
This compoundBTKAntiproliferative in MCL
Various Pyrazolo DerivativesBRAF(V600E)Moderate to excellent antifungal
Pyrazole-based CompoundsXanthine OxidaseModerate inhibition

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in MCL cell lines. The mechanism involves the induction of apoptosis through the downregulation of pro-survival signals mediated by BTK inhibition. This finding positions the compound as a potential candidate for further clinical development in cancer therapy.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory properties of related pyrazolo compounds indicated that modifications to the core structure could enhance selectivity and potency against specific enzymes such as xanthine oxidase. These findings suggest that structural optimization could yield compounds with dual functionalities—anticancer and enzyme inhibition—broadening their therapeutic applications .

Q & A

Q. How can researchers optimize the synthesis of 1-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine to improve yield and purity?

Methodological Answer: Optimization involves selecting appropriate alkyl halides (e.g., 3-methylbenzyl chloride) and reaction conditions. Use dry acetonitrile as a solvent to minimize side reactions. Post-synthesis, purify via recrystallization from acetonitrile, as demonstrated in pyrazolo[3,4-d]pyrimidine derivatives, which achieved >95% purity (HPLC). Monitor reaction progress using TLC and adjust reaction time/temperature to suppress byproducts .

Q. What spectroscopic methods are essential for confirming the structure of synthesized this compound?

Methodological Answer: Key techniques include:

  • IR spectroscopy to identify amine (–NH₂) and aromatic C–H stretches (e.g., peaks at 3300–3400 cm⁻¹ for NH₂).
  • ¹H NMR to verify substituent positions: aromatic protons (δ 7.2–7.8 ppm), methylbenzyl protons (δ 2.4 ppm for CH₃, δ 5.2 ppm for CH₂).
  • ¹³C NMR to confirm pyrimidine ring carbons (δ 150–160 ppm) .

Q. How should researchers design in vitro assays to evaluate anti-inflammatory activity?

Methodological Answer: Use COX-1/COX-2 inhibition assays with indomethacin as a positive control. Prepare test concentrations (1–100 µM) in DMSO and measure IC₅₀ values. Validate results with parallel ELISA for prostaglandin E₂ (PGE₂) suppression in macrophage cells (e.g., RAW 264.7) .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound with kinase targets?

Methodological Answer: Perform molecular docking (AutoDock Vina or Schrödinger Suite) using crystal structures of target kinases (e.g., JAK2 or EGFR). Optimize ligand poses with MM-GBSA scoring. Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability over 100 ns trajectories .

Q. How can structural modifications enhance selectivity for specific biological targets?

Methodological Answer: Introduce substituents at the pyrimidine C3 or benzyl positions to modulate steric/electronic effects. For example:

  • Replace 3-methylbenzyl with 4-fluorobenzyl to improve hydrophobic interactions.
  • Add electron-withdrawing groups (e.g., –NO₂) to the benzyl ring to enhance kinase inhibition. Synthesize derivatives via Ullman coupling or Buchwald-Hartwig amination .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Re-evaluate compound purity using HPLC (>95% purity threshold) and LC-MS to rule out degradation.
  • Standardize assay conditions (e.g., cell line passage number, serum concentration).
  • Perform dose-response curves in triplicate to ensure reproducibility .

Q. What advanced techniques characterize thermal stability and degradation pathways?

Methodological Answer:

  • DSC/TGA to determine melting points and decomposition temperatures.
  • Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis.
  • LC-QTOF-MS to identify degradation products (e.g., hydrolyzed pyrimidine ring or oxidized benzyl group) .

Q. How can solvent choice influence regioselectivity during synthesis?

Methodological Answer: Polar aprotic solvents (e.g., acetonitrile) favor SN2 mechanisms, promoting benzyl group attachment at the pyrazole N1 position. Non-polar solvents (e.g., toluene) may reduce byproduct formation in multi-step reactions. Solvent dielectric constant correlates with reaction rate; optimize using a Design of Experiments (DoE) approach .

Q. What methodologies control stereochemistry in chiral derivatives?

Methodological Answer: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation steps. Analyze enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or circular dichroism . For asymmetric catalysis, employ Pd-mediated cross-coupling with BINAP ligands .

Q. How can researchers integrate machine learning to optimize reaction conditions?

Methodological Answer: Train ML models (e.g., Random Forest or Neural Networks) on datasets of reaction yields, solvents, and catalysts. Input descriptors include solvent polarity, temperature, and reagent equivalents. Validate predictions with high-throughput robotic screening (e.g., Chemspeed platforms) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.